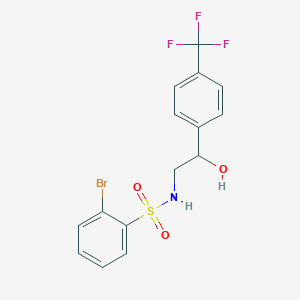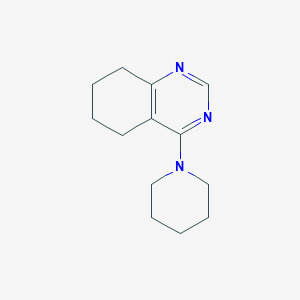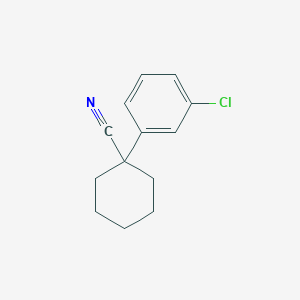![molecular formula C15H12ClFN2O3 B2878497 {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 744268-29-9](/img/structure/B2878497.png)
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its ability to act as a potent inhibitor of various enzymes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves the binding of the compound to the active site of the enzyme, thereby blocking its activity. This inhibition of enzyme activity can lead to a variety of physiological effects, depending on the specific enzyme targeted by the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate are dependent on the specific enzyme targeted by the compound. For example, inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can have therapeutic effects in conditions such as glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is its high potency as an enzyme inhibitor, which makes it a promising candidate for the development of new drugs. However, one limitation of this compound is its potential for off-target effects, as it may also inhibit other enzymes in addition to its intended target.
Direcciones Futuras
There are several future directions for research on {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate. One area of interest is the development of new drugs targeting specific enzymes that are inhibited by this compound. Another area of interest is the optimization of the synthesis method to produce higher yields of pure product. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for off-target effects.
Métodos De Síntesis
The synthesis of {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves the reaction of 2-chloropyridine-3-carboxylic acid with N-[(4-fluorophenyl)methyl]carbamic acid, followed by the addition of thionyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to act as a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, making it a promising candidate for the development of new drugs targeting these enzymes.
Propiedades
IUPAC Name |
[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c16-14-12(2-1-7-18-14)15(21)22-9-13(20)19-8-10-3-5-11(17)6-4-10/h1-7H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBOZLLAQKWZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85200014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

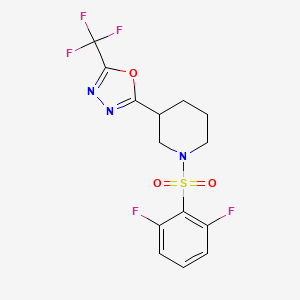
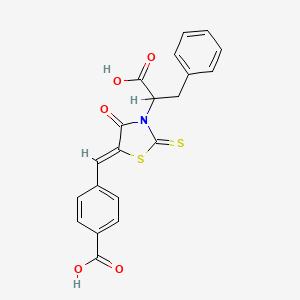
![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)

![4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)
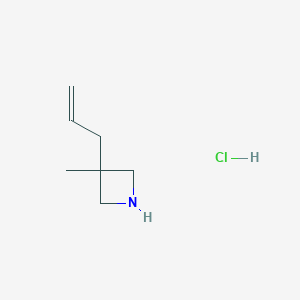

![N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2878429.png)

![N-(Furan-2-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2878434.png)
